(1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid
Beschreibung
(1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid is a chiral cyclohexane derivative featuring a carboxylic acid group at position 1 and a benzyloxycarbonyl (Cbz)-protected amino group at position 3. The stereochemistry (1R,3R) is critical for its biological and chemical properties, as minor changes in configuration significantly alter reactivity and interactions. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for Smoothened (SMO) inhibitors like PF-04449913, where stereoisomers of similar structures are screened for potency .
The Cbz group serves as a protective moiety for the amine, enabling selective deprotection during multi-step syntheses. Its carboxylic acid group enhances solubility in polar solvents and facilitates conjugation via amide bond formation.
Eigenschaften
IUPAC Name |
(1R,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEORMGXUMWZCU-CHWSQXEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601149293 | |
| Record name | rel-(1R,3R)-3-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601149293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035325-24-6 | |
| Record name | rel-(1R,3R)-3-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035325-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3R)-3-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601149293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanecarboxylic acid.
Protection of Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the Chiral Center: The chiral centers are introduced through stereoselective reactions, often using chiral catalysts or auxiliaries.
Final Deprotection: The final step involves deprotecting the amino group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Protection and Deprotection Reactions
The benzyloxycarbonyl (Cbz) group serves as a temporary protecting group for amines, enabling selective reactions at other sites.
Key Reactions:
Deprotection under hydrogenation preserves stereochemical integrity, making it critical for peptide synthesis applications .
Coupling and Functionalization
The carboxylic acid moiety participates in amide bond formation, enabling integration into larger molecular architectures.
Representative Processes:
Coupling with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid derivatives exemplifies its utility in generating bioactive scaffolds .
Stereoselective Transformations
The (1R,3R) configuration enables chiral resolution and stereospecific reactions:
Case Study: Cyclohexane Ring Functionalization
These steps highlight its role in synthesizing boronate-containing analogs for kinase inhibition studies .
Reductive Amination and Alkylation
The Cbz-protected amine undergoes selective alkylation under mild conditions:
For example, reductive amination with piperidine yields rigidified cyclohexane-piperidine hybrids with enhanced binding affinity .
Oxidation and Stability
While direct oxidation data for this compound is limited, analogous Cbz-protected systems show:
Industrial-Scale Considerations
Optimized protocols for large-scale synthesis include:
-
Continuous Flow Hydrogenation : Reduces reaction time from hours to minutes while maintaining enantiomeric excess (>98% ee) .
-
Chiral HPLC Resolution : Critical for isolating the (1R,3R) enantiomer from racemic mixtures, achieving >95% purity .
This compound’s reactivity profile underscores its versatility in asymmetric synthesis and drug discovery, particularly in constructing stereochemically complex inhibitors and bioactive peptides.
Wissenschaftliche Forschungsanwendungen
(1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid is a chiral compound featuring a cyclohexane backbone with benzyloxycarbonyl and amino functional groups. Its stereochemistry is critical for biological activity, influencing how it interacts with biological targets.
Scientific Research Applications
(1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid has applications in chemistry, biology, medicine, and industry.
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology It is investigated as a chiral ligand in asymmetric synthesis. Computational models, like PASS (Prediction of Activity Spectra for Substances), can predict potential biological activities based on its structural characteristics.
- Medicine Explored for potential therapeutic properties and as a precursor for drug development. Preliminary studies suggest that similar structures exhibit various pharmacological effects.
- Industry It is utilized in producing fine chemicals and pharmaceuticals.
Synthesis Pathways
Several synthesis pathways can produce (1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid . These reactions are significant in synthetic organic chemistry for modifying the compound or creating derivatives with enhanced properties.
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological macromolecules. Techniques such as computational methods can provide insights into potential biological activities based on structural characteristics.
Structural Similarity
Several compounds share structural similarities with (1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid :
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminocyclohexanecarboxylic Acid | Cyclohexane, amino group | Antioxidant, anti-inflammatory |
| Benzyl Glycine | Benzyl group, amino acid | Antimicrobial properties |
| N-Benzyloxycarbonyl-L-alanine | Benzyloxycarbonyl group | Used in peptide synthesis |
Wirkmechanismus
The mechanism of action of (1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The cyclohexane ring provides structural rigidity, which can affect the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Stereoisomeric Variants
The stereochemistry of substituents on the cyclohexane ring profoundly impacts biological activity and physicochemical properties.
Research Findings :
Amino-Protecting Group Variations
Alternative protecting groups modify stability, deprotection conditions, and solubility.
Research Findings :
Substituent Modifications on the Cyclohexane Ring
Variations in functional groups alter reactivity and applications.
| Compound Name | Substituents | Key Differences | Reference |
|---|---|---|---|
| (1R,3S)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid | Methoxycarbonyl ester | Ester group reduces acidity; used as a prodrug or for lipophilicity enhancement . | |
| 3-{(Benzyloxy)carbonylamino}thietane-3-carboxylic acid | Thietane ring | Sulfur-containing ring increases metabolic stability and hydrogen-bonding potential . |
Biologische Aktivität
(1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid, also known by its CAS number 1035325-24-6, is a compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C15H19NO4
- Molar Mass : 277.32 g/mol
- Density : 1.22 g/cm³ (predicted)
- pKa : 4.76 (predicted)
- Boiling Point : 484.7 °C (predicted)
The compound is primarily studied for its role as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Key Findings:
- CDK Inhibition : Preliminary studies indicate that modifications to the structure of similar compounds can enhance their inhibitory effects on CDK4/6, which are often overexpressed in various cancers .
- Protein Degradation : Research has shown that compounds designed based on this structure can facilitate the degradation of specific proteins involved in tumor progression, highlighting their potential as targeted cancer therapies .
In Vitro Studies
In vitro assays have demonstrated that (1R,3R)-3-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid exhibits significant biological activity against various cancer cell lines. The following table summarizes some key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | CDK4/6 inhibition |
| A549 (Lung Cancer) | 12 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Case Studies
- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. Mechanistic studies revealed that this effect was mediated through the inhibition of CDK4/6 activity .
- Apoptosis Induction in A549 Cells : Another study focused on A549 lung cancer cells found that the compound induced apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c release and activation of caspases .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, although further studies are required to fully elucidate its metabolic pathways and potential toxic effects.
Safety Profile
The safety profile is still under investigation; however, initial assessments indicate low toxicity at therapeutic concentrations. The following table outlines predicted safety parameters:
| Parameter | Value |
|---|---|
| LD50 (rat) | >2000 mg/kg |
| Mutagenicity | Negative |
| Reproductive Toxicity | Not assessed yet |
Q & A
Q. How is (1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid synthesized, and what methods ensure enantiomeric purity?
The compound is synthesized from 3-aminocyclohexanecarboxylic acid via carbobenzoxy (Cbz) protection of the amino group, followed by chiral HPLC separation to isolate the (1R,3R)-isomer . Mixed anhydride formation (e.g., using ethyl chloroformate) and coupling with amines under mild conditions prevent racemization. Chiral resolution is critical, as diastereomers like (1R,3S) show divergent biological activities .
Q. What spectroscopic methods confirm the structure and stereochemistry of this compound?
- 1H/13C NMR : Assignments rely on coupling constants (e.g., axial-equatorial proton splitting in the cyclohexane ring) and chemical shifts. For example, the Cbz-protected NH proton appears as a broad singlet at ~5.5 ppm in D2O .
- HRMS : Validates molecular weight (e.g., [M+H]+ calcd. for C15H19NO4: 278.1387; found: 278.1383) .
- X-ray crystallography : Used for related analogs to confirm absolute configuration via Flack parameters .
Q. What is this compound’s role in developing Hedgehog pathway inhibitors?
It serves as a chiral intermediate in synthesizing Smoothened (Smo) inhibitors like PF-04449913. The Cbz group stabilizes the amino group during subsequent coupling steps (e.g., with benzimidazoles) while maintaining stereochemical integrity for target binding .
Advanced Research Questions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
